
2-Cloro-5-nitro-N-4-piridinilbenzamida
Descripción general
Descripción
T0070907 es un antagonista potente y selectivo del receptor gamma activado por proliferadores de peroxisomas (PPARγ). Es conocido por su capacidad de inhibir la función de PPARγ modificando covalentemente su residuo de cisteína 313, alterando así la conformación de su dominio de unión a ligando . Este compuesto ha sido ampliamente estudiado por su papel en varios procesos biológicos, incluyendo la adipogénesis, la proliferación de células cancerosas y la inflamación .
Aplicaciones Científicas De Investigación
Antitumor Activity
T0070907 has demonstrated significant antitumor effects in various cancer cell lines. Its mechanism primarily involves the inhibition of PPARγ activity, which is often overexpressed in several types of cancers.
Case Study: Breast Cancer
A study investigated the effects of T0070907 on breast cancer cells, revealing that it effectively suppressed cell proliferation and induced apoptosis. The compound exhibited over an 800-fold preference for PPARγ compared to PPARα and PPARδ, suggesting its specificity in targeting PPARγ pathways .
Table 1: Antitumor Effects of T0070907 in Different Cancer Types
Radiosensitization
T0070907 has been explored for its potential as a radiosensitizer in cancer therapy. The compound enhances the sensitivity of cancer cells to radiation therapy, which can improve treatment outcomes.
Case Study: Cervical Cancer Cells
In vitro studies showed that T0070907 treatment led to significant reductions in colony formation following radiation exposure. This effect was particularly pronounced in ME180 cervical cancer cells, where T0070907 treatment combined with radiation resulted in increased mitotic catastrophe, indicating enhanced radiosensitivity .
Modulation of Cell Cycle Dynamics
T0070907 influences cell cycle progression, particularly by inducing G2/M phase arrest. This effect is crucial for understanding its antitumor properties.
Table 2: Effects of T0070907 on Cell Cycle Distribution
Cell Line | Effect on Cell Cycle | Time Points Observed |
---|---|---|
ME180 | G2/M phase arrest | 12, 24, 48 hours |
SiHa | G2/M phase arrest | 12, 24, 48 hours |
HeLa | No significant change | 12, 24, 48 hours |
Inhibition of Invasion and Metastasis
T0070907 has been shown to inhibit the invasive properties of various cancer cells, making it a potential candidate for therapeutic strategies aimed at preventing metastasis.
Case Study: Hepatocellular Carcinoma
Research indicated that T0070907 inhibited adhesion and invasion in hepatocellular carcinoma cell lines through specific pathways related to PPARγ . This suggests that targeting PPARγ with T0070907 could be effective in managing metastatic disease.
Mechanistic Insights into PPARγ Antagonism
The molecular mechanisms underlying the actions of T0070907 involve its interaction with the PPARγ ligand-binding domain. Studies have shown that T0070907 alters the conformation of PPARγ, promoting the binding of corepressors while inhibiting coactivator interactions . This dual action is critical for its role as an antagonist and contributes to its therapeutic potential.
Mecanismo De Acción
T0070907 ejerce sus efectos uniéndose al dominio de unión a ligando de PPARγ y modificando covalentemente su residuo de cisteína 313. Esta modificación altera la conformación de PPARγ, previniendo el reclutamiento de coactivadores y promoviendo el reclutamiento de correpresores. Como resultado, la actividad transcripcional de PPARγ se inhibe, lo que lleva a cambios en la expresión de genes diana involucrados en varios procesos biológicos .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-nitro-N-4-pyridinylbenzamide acts as a potent, specific, irreversible, and high-affinity antagonist of PPARγ . PPARγ is a type of protein that belongs to the nuclear receptor superfamily and plays essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Cellular Effects
The compound exerts its effects on various types of cells by acting as an antagonist of PPARγ . By inhibiting PPARγ, 2-Chloro-5-nitro-N-4-pyridinylbenzamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-Chloro-5-nitro-N-4-pyridinylbenzamide exerts its effects at the molecular level by binding to PPARγ, thereby inhibiting its activity . This binding interaction leads to changes in gene expression and cellular metabolism .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de T0070907 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr el producto deseado .
Métodos de Producción Industrial
La producción industrial de T0070907 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizada. Se implementan medidas de control de calidad para garantizar la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
T0070907 experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones varían dependiendo de la reacción específica, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de T0070907 puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Un fármaco de la clase de las tiazolidindionas que actúa como un agonista completo de PPARγ, promoviendo su actividad transcripcional.
Singularidad de T0070907
T0070907 es único en su capacidad de inhibir selectivamente PPARγ a través de la modificación covalente, lo que lo convierte en una herramienta valiosa para estudiar la función de este receptor. Su alta afinidad de unión y especificidad lo distinguen de otros antagonistas y agonistas de PPARγ.
Actividad Biológica
T0070907 is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in regulating cellular differentiation, development, and metabolism. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of T0070907, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
T0070907 functions primarily as an antagonist of PPARγ. By inhibiting this receptor, T0070907 disrupts the normal signaling pathways that promote cell proliferation and survival. The compound has been shown to induce apoptosis in various cancer cell lines by interfering with adhesion processes and altering cell cycle dynamics.
Key Mechanisms:
- Cell Cycle Arrest : T0070907 induces G2/M phase arrest in cervical cancer cells (e.g., ME180 and SiHa), leading to reduced proliferation and increased apoptosis .
- Reduction of Tubulin Levels : The compound decreases the levels of α- and β-tubulin proteins, which are essential for microtubule stability and function. This reduction is linked to its ability to induce mitotic catastrophe in cancer cells .
- Inhibition of Radiation-Induced Effects : T0070907 has been shown to prevent radiation-induced increases in cell cycle regulatory proteins, suggesting its potential as a radiosensitizer .
Case Studies
-
Cervical Cancer :
- In a study involving ME180 and SiHa cervical cancer cells, T0070907 treatment resulted in significant G2/M phase arrest and decreased DNA synthesis. Flow cytometry analysis confirmed these findings, demonstrating the compound's antiproliferative effects .
- The study also highlighted that T0070907 enhances radiosensitivity by inducing apoptosis and preventing the upregulation of cyclin B1 and other cell cycle regulators after radiation exposure .
- Squamous Cell Carcinoma :
- Pancreatic Cancer :
Summary of Biological Activities
The following table summarizes the biological activities associated with T0070907:
Activity | Effect | Cell Type/Model |
---|---|---|
Cell Cycle Arrest | Induces G2/M phase arrest | ME180, SiHa cervical cells |
Apoptosis | Induces apoptosis via caspase activation | Squamous cell carcinoma |
Tubulin Reduction | Decreases α- and β-tubulin levels | ME180, SiHa cervical cells |
Radiosensitization | Enhances sensitivity to radiation | Cervical cancer cells |
Suppression of Cell Motility | Reduces motility and invasion | Pancreatic cancer cells |
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJSHKMZHWJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380504 | |
Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313516-66-4 | |
Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | T 0070907 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T0070907 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T0070907 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.